Home > Products > Screening Compounds P118342 > (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one
(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one - 365242-16-6

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one

Catalog Number: EVT-1442860
CAS Number: 365242-16-6
Molecular Formula: C15H14N2O
Molecular Weight: 238.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is a chiral compound characterized by a dibenzoazepine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as a building block for the synthesis of more complex molecules. The compound's unique structure includes an amino group and a methyl substituent, which contribute to its pharmacological properties and reactivity in chemical reactions .

Source

The compound can be sourced from various chemical suppliers, with its CAS number being 365242-16-6. It is typically available in high purity, often exceeding 98% .

Classification

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one belongs to the class of dibenzoazepine derivatives, which are known for their diverse biological activities, including potential applications in treating neurological disorders and as inhibitors in various biochemical pathways .

Synthesis Analysis

Methods

The synthesis of (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one typically involves several key steps:

  1. Formation of the Dibenzoazepine Core: This is achieved through cyclization reactions using suitable precursors under acidic or basic conditions.
  2. Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.
  3. Chiral Resolution: The chiral center can be resolved using chiral catalysts or separation of diastereomers formed with chiral auxiliaries.

Technical Details

One efficient method reported for synthesizing this compound is Crystallization-Induced Dynamic Resolution (CIDR), which allows for high yields of the desired enantiomer by utilizing racemization catalysts alongside chiral resolving agents .

Molecular Structure Analysis

Structure

The molecular formula for (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is C15H14N2O, indicating a complex structure with multiple rings and functional groups. The compound features a dibenzoazepine framework with an amino group at the 7-position and a methyl group at the 5-position.

Data

Key structural data includes:

  • Molecular Weight: 238.29 g/mol
  • IUPAC Name: 7-amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
  • SMILES Notation: O=C1C(N)C2=CC=CC=C2C3=CC=CC=C3N1C .
Chemical Reactions Analysis

Reactions

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one can undergo various chemical transformations:

  1. Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
  2. Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into amines or alcohols.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can introduce different functional groups into the molecule.

Technical Details

Common reagents include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Halogenating agents such as thionyl chloride for nucleophilic substitutions .
Mechanism of Action

The mechanism of action for (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one is primarily associated with its interactions at various biological targets, including neurotransmitter receptors and enzymes involved in neurochemical pathways. Its structural features enable it to modulate receptor activity and influence signaling pathways relevant to conditions such as Alzheimer's disease and other neurodegenerative disorders .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one include:

  • Appearance: Typically presented as a yellow powder.
  • Melting Point: Approximately 132–135 °C.

Chemical Properties

Chemical properties involve its reactivity under various conditions:

  • It exhibits stability under neutral pH but can react under strong acidic or basic conditions.
  • The presence of both an amino and carbonyl group allows it to participate in a variety of chemical reactions.

Relevant data indicates that the compound's solubility varies with solvents, making it important for purification processes during synthesis .

Applications

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one has notable applications in scientific research, particularly in medicinal chemistry. It serves as a scaffold for developing γ-secretase inhibitors, which are crucial in Alzheimer's disease treatment strategies. Additionally, its derivatives have been explored for their potential effects on potassium channels and other pharmacological targets .

Introduction to Dibenzazepine Scaffolds in Medicinal Chemistry

Structural Significance of Dibenzazepine Derivatives in Drug Discovery

The dibenzazepine nucleus provides a versatile pharmacophoric template that combines aromatic stacking capability with conformational flexibility. The tricyclic framework enables planar interactions with hydrophobic enzyme pockets while the methylene bridge (-CH₂-) in the azepine ring allows adaptive binding to protein targets. Position C7 serves as a critical chiral handle where stereochemistry dictates spatial orientation of the C6 carbonyl and N5 atoms, creating distinct three-dimensional pharmacophores from the same two-dimensional structure. This stereochemical influence is exemplified in sodium channel blockers like eslicarbazepine, where the (S)-enantiomer demonstrates superior target affinity compared to its racemic counterparts [4] [5].

The structural diversity achievable through dibenzazepine modification is demonstrated by several clinically significant derivatives:

Table 1: Clinically Relevant Dibenzazepine Derivatives and Their Structural Features

CompoundC5-C6 ModificationC7 ModificationPrimary Therapeutic Application
CarbamazepineDouble bondNoneAnticonvulsant, neuropathic pain
OxcarbazepineKeto groupNoneAnticonvulsant
EslicarbazepineHydroxyl groupNoneAnticonvulsant
Target Compound*Keto group(S)-AminoUnder investigation

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one

Mechanistically, dibenzazepines exhibit multitarget engagement capabilities. Their sodium channel blocking activity arises through voltage-dependent inhibition mediated by interaction with the channel's alpha subunit, stabilizing neuronal membranes in hyperexcitable states [1] [2]. The scaffold also demonstrates histone deacetylase (HDAC) inhibition, particularly against class I HDACs, altering gene expression patterns in cancer cells [5]. Additionally, certain derivatives interfere with the Wnt/β-catenin pathway, modulating key oncogenic signaling cascades through disruption of β-catenin/TCF protein complexes [5]. The presence of an electron-rich dipolar carbonyl (C6=O) facilitates hydrogen bonding with target proteins, while the nitrogen atom enables critical salt bridge formation with aspartate/glutamate residues in biological targets [3].

Historical Context and Evolution of Azepine-Based Therapeutics

The dibenzazepine lineage traces back to iminostilbene, the unsubstituted parent compound first synthesized in the early 20th century [8]. The therapeutic potential of this scaffold was unlocked in 1953 with Schindler's synthesis of carbamazepine, initially developed for trigeminal neuralgia before its anticonvulsant properties were recognized [5]. This first-generation agent established the dibenzazepine core as a valuable neurological pharmacophore, though its metabolic liabilities (particularly epoxide formation) drove second-generation innovations. The 1990s witnessed the strategic introduction of a keto group at C10-C11 in oxcarbazepine, significantly reducing reactive metabolite formation while maintaining sodium channel blocking efficacy [4] [5].

The 21st century ushered in stereochemical refinement with eslicarbazepine acetate (approved 2013), where the (S)-enantiomer demonstrated optimized pharmacokinetics and reduced drug interactions compared to racemic predecessors [4] [10]. This evolution reflects a broader paradigm shift toward enantiopure therapeutics in azepine chemistry. Synthetic methodologies have advanced in parallel, evolving from early Friedel-Crafts cyclizations to sophisticated asymmetric syntheses:

Table 2: Evolution of Dibenzazepine Synthesis Methods

GenerationRepresentative CompoundSynthetic ApproachKey Advancement
1stCarbamazepineLinear synthesis with Ullmann couplingEstablished core structure accessibility
2ndOxcarbazepineKetone introduction via Oppenauer oxidationMetabolic stabilization
3rdEslicarbazepineEnzymatic resolutionStereochemical control
ContemporaryTarget Compound*Intramolecular Buchwald-Hartwig aminationAtropselective synthesis

The development of intramolecular Buchwald-Hartwig coupling has enabled efficient construction of sterically constrained dibenzazepinones under palladium catalysis, with optimized conditions (Pd(OAc)₂/Xantphos/K₂CO₃/toluene/170°C) achieving 52% yield in cyclization steps [4]. Modern intramolecular Friedel-Crafts approaches employing N-benzyloxycarbonylated biaryl amino acids have proven particularly effective for generating derivatives with C7 substituents, as the cyclization simultaneously removes the benzyloxy group, enabling direct functionalization [3].

Role of Stereochemistry in Dibenzazepine Bioactivity

The asymmetric carbon at position 7 in dibenzazepine derivatives creates distinct spatial orientations that dramatically alter biological recognition. The three-dimensional pharmacophore requirement is exemplified by 3-Br-acivicin derivatives where (5S,αS) isomers exhibit sub-micromolar antiplasmodial activity (IC₅₀ 0.35±0.08 μM) against Plasmodium falciparum, while their (5R,αR) counterparts show 25-fold reduced potency (IC₅₀ 23.54±0.31 μM) [6]. This stereoselective bioactivity arises through differential interaction with biological systems at three levels: target binding efficiency, metabolic stability, and membrane transport kinetics.

The eutomer-distomer dichotomy manifests clearly in dibenzazepine-based enzyme inhibitors. Plasmodium falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH) demonstrates selective covalent binding with (5S,αS)-3-Br-acivicin derivatives through nucleophilic attack by Cys152 on the dihydroisoxazole ring, a process geometrically constrained to favor specific stereochemical configurations [6]. Molecular modeling reveals the (S)-configuration optimally positions the electrophilic C3 atom for covalent bond formation with catalytic cysteine residues in target enzymes, while alternative stereochemistry creates steric clashes or suboptimal orbital alignment [3] [6].

Table 3: Stereochemical Influence on Biological Activity of Dibenzazepine Derivatives

StereoisomerP. falciparum D10 IC₅₀ (µM)P. falciparum W2 IC₅₀ (µM)Relative Target Affinity
(5S, αS)-1a0.35 ± 0.080.34 ± 0.12++++
(5R, αR)-1d8.79 ± 1.1210.18 ± 1.75++
(5S, αR)-1c7.49 ± 1.488.47 ± 2.06+
(5R, αS)-1b23.54 ± 0.3124.75 ± 0.90+

Contemporary synthetic strategies prioritize stereocontrolled access to dibenzazepine scaffolds. Chiral resolution techniques employing simulated moving bed chromatography effectively separate racemates but suffer from maximum 50% yield limitations. Asymmetric synthesis approaches using chiral auxiliaries or catalysts offer more efficient routes, such as the stereoselective cyclization of enantiopure amino acid precursors [3] [9]. Atropselective functionalization capitalizes on the conformational rigidity of N-acyl derivatives, where sterically hindered amide bonds create separable atropisomers with distinct biological profiles [3]. Chiral separation methodologies have advanced significantly, with polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H showing particular efficacy for dibenzazepine analogs, achieving baseline resolution with enantioselectivity factors (α) >1.5 for many derivatives [9].

Properties

CAS Number

365242-16-6

Product Name

(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one

IUPAC Name

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one

Molecular Formula

C15H14N2O

Molecular Weight

238.29

InChI

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3/t14-/m0/s1

InChI Key

SWCIHHYNMAJVKX-AWEZNQCLSA-N

SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.